2-bromo-N-phenylbutanamide
Description
2-Bromo-N-phenylbutanamide (CAS 21486-48-6) is a brominated amide derivative with the molecular formula C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol. Its structure consists of a four-carbon butanamide chain with a bromine atom at the second position and a phenyl group attached to the nitrogen atom . Key identifiers include the InChIKey LPYHYCASMUNJLQ-UHFFFAOYSA-N and SMILES CCC(Br)C(NC1=CC=CC=C1)=O .
Properties
IUPAC Name |
2-bromo-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-9(11)10(13)12-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYHYCASMUNJLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586117 | |
| Record name | 2-Bromo-N-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21486-48-6 | |
| Record name | 2-Bromo-N-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-bromo-N-phenylbutanamide can be synthesized through the reaction of aniline (or a series of amines) with 2-bromobutyryl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetone at temperatures ranging from 0°C to room temperature for about 4 hours . The reaction mixture is then quenched with water and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The resulting residue is purified by silica gel chromatography using a petroleum ether/ethyl acetate mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of industrial-grade solvents and reagents, as well as continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-phenylbutanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Formation of N-phenylbutanamide derivatives with different substituents replacing the bromine atom.
Reduction: Formation of N-phenylbutanamide.
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Scientific Research Applications
Chemistry
2-Bromo-N-phenylbutanamide serves as a key intermediate in the synthesis of more complex organic molecules. Its bromine atom acts as a functional group that can undergo nucleophilic substitution reactions, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds. This property is particularly useful in:
- Synthesis of Pharmaceuticals : It can be utilized to create derivatives with enhanced biological activity.
- Cross-Coupling Reactions : The compound is involved in nickel-catalyzed asymmetric Negishi coupling processes, which are essential for constructing complex molecular architectures.
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a precursor for developing antibiotics.
- Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells, making it a candidate for further pharmacological studies.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic applications:
- Drug Development : Its structure allows for modifications that can lead to compounds with improved efficacy and safety profiles. For example, derivatives have been synthesized that demonstrate enhanced activity against specific cancer cell lines .
- Biological Target Interaction : The compound's bromine atom may facilitate interactions with enzymes or receptors, enhancing its binding affinity and therapeutic potential.
Industry
In industrial applications, this compound is employed in:
- Specialty Chemicals Production : Its unique chemical properties enable the development of new materials with specific functionalities.
- Catalysis : It plays a role in various catalytic processes, particularly those involving organozinc reagents in cross-coupling reactions.
Table 1: Summary of Applications
| Application Area | Specific Use Cases |
|---|---|
| Chemistry | Synthesis of complex organic molecules |
| Biology | Antimicrobial and anticancer research |
| Medicine | Drug development and biological target interaction |
| Industry | Production of specialty chemicals and catalysis |
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of this compound, researchers tested its effectiveness against multiple bacterial strains. The results indicated significant inhibition of growth, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of derivatives synthesized from this compound. The study revealed that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing healthy cells, suggesting a promising therapeutic application.
Mechanism of Action
The mechanism of action of 2-bromo-N-phenylbutanamide involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biological systems, it may interact with proteins or enzymes, altering their activity or function. The bromine atom and the phenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
N-(4-Bromo-2-methylphenyl)-2-phenylbutanamide (CAS 349432-09-3)
- Molecular Formula: C₁₇H₁₈BrNO
- Molecular Weight : 332.23 g/mol
- Key Differences: A methyl group at the 2-position and bromine at the 4-position on the phenyl ring.
- Applications : Used in medicinal chemistry for structure-activity relationship (SAR) studies due to its modified electronic profile .
N-(2-Bromo-4-methylphenyl)-4-phenylbutanamide
- Molecular Formula: C₁₇H₁₈BrNO
- Molecular Weight : 332.23 g/mol
- Key Differences :
Variations in Alkyl Chain and Nitrogen Substituents
N-Benzyl-2-bromo-N-isopropylbutanamide (CAS 1313851-23-8)
- Molecular Formula: C₁₄H₁₉BrNO
- Molecular Weight : 298.22 g/mol
- Key Differences :
- Synthetic Utility : Used in asymmetric synthesis to study steric effects on reaction pathways .
2-Bromo-N-(2,6-diethylphenyl)butanamide (CAS 71394-99-5)
Halogen and Functional Group Modifications
2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide
- Molecular Formula : C₁₅H₁₁BrN₂O₄
- Molecular Weight : 363.17 g/mol
- Key Differences :
- Pharmaceutical Relevance : Often identified as an impurity in drug synthesis, requiring rigorous quality control .
Piperazine,1,4-bis(2-bromo-1-oxobutyl)- (CAS 6303-01-1)
Bioactivity Comparison
Antimicrobial Activity :
- This compound exhibits moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) .
- In contrast, sulfonamide derivatives (e.g., N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide) show enhanced activity (MIC = 8 µg/mL) due to the sulfonamide moiety’s synergy with bromine .
Hydrogen-Bonding and Crystal Packing :
Biological Activity
2-Bromo-N-phenylbutanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves the bromination of N-phenylbutanamide. Various methods can be employed, including the use of brominating agents such as N-bromosuccinimide or hydrogen bromide in appropriate solvents like dichloromethane or toluene. The reaction conditions and purification methods significantly influence the yield and purity of the final product .
Antimicrobial Activity
Research has shown that derivatives of N-phenylbutanamide exhibit antimicrobial properties. A study evaluated the antibacterial activity of several compounds, including those derived from N-phenylbutanamide, against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives demonstrated significant inhibition against these pathogens, suggesting potential therapeutic applications .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
Antifungal Activity
In addition to antibacterial properties, this compound and its derivatives have shown antifungal activity. A study focused on the antifungal effects of various bromophenol derivatives indicated that modifications to the phenyl group can enhance activity against fungal strains, providing a basis for further exploration in antifungal drug development .
The mechanism by which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the bromine atom may play a crucial role in enhancing the lipophilicity and reactivity of the compound, facilitating interaction with microbial cell membranes or specific enzymes involved in metabolic pathways .
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to assess the antibacterial efficacy of this compound. The compound was tested against several strains using the agar disc diffusion method. The results demonstrated varying degrees of inhibition, with notable effectiveness against Gram-positive bacteria compared to Gram-negative counterparts.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis was performed on derivatives of N-phenylbutanamide, including 2-bromo analogs. This study aimed to correlate structural modifications with biological activity. It was found that the introduction of halogen substituents significantly influenced antimicrobial potency, with bromo substitutions yielding superior results compared to other halogens .
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-N-phenylbutanamide?
A widely used method involves the reaction of 2-bromobutanoyl chloride with aniline in anhydrous conditions. The acid chloride is typically prepared by treating 2-bromobutyric acid with thionyl chloride (SOCl₂) in a non-polar solvent like dichloromethane. Subsequent coupling with aniline in the presence of a base (e.g., pyridine) yields the amide product . Alternative routes include direct bromination of N-phenylbutanamide using brominating agents like PBr₃, though this requires careful control of stoichiometry to avoid over-bromination.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : The bromine atom deshields adjacent protons (e.g., CH₂Br group at δ ~4.3 ppm in ¹H NMR), while the amide carbonyl appears at ~168-170 ppm in ¹³C NMR. Aromatic protons from the phenyl group resonate between δ 7.2–7.6 ppm .
- IR Spectroscopy : Strong absorption bands for the amide C=O stretch (~1650–1680 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) at m/z 241 (C₁₀H₁₀BrNO⁺) and fragment ions (e.g., loss of Br or CO groups) confirm the structure .
Q. What are the typical reactivity patterns of this compound in nucleophilic substitution reactions?
The bromine atom at the β-position is susceptible to nucleophilic substitution. For example:
- With amines : Forms substituted β-amino amides (e.g., using NaN₃ in DMF at 80°C yields an azide derivative).
- With thiols : Produces thioether-linked amides (e.g., KSCN in acetone under reflux) .
Reactivity is influenced by steric hindrance from the phenyl group and solvent polarity (polar aprotic solvents enhance reaction rates) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the stereochemical outcomes of reactions involving this compound?
Mechanistic insights can be gained through:
- Kinetic isotope effects (KIE) to probe transition states.
- DFT calculations to model intermediates and activation barriers (e.g., SN2 vs. SN1 pathways).
- Chiral chromatography to resolve enantiomers if asymmetric substitution occurs .
For example, reduction with LiAlH₄ proceeds via a tetrahedral intermediate, yielding N-phenylbutanamine with retention of configuration .
Q. How should researchers address contradictory data in the reactivity of this compound with varying nucleophiles?
Contradictions may arise from solvent effects, competing side reactions, or impurities. Recommended steps:
- Reproduce experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity).
- Vary reaction parameters (temperature, solvent polarity) to identify optimal conditions.
- Cross-validate results using computational tools (e.g., molecular docking for biological activity) or comparative studies with structurally similar compounds (e.g., 2-bromo-N-(4-chlorophenyl)butanamide) .
Q. What strategies optimize reaction yields in the synthesis of derivatives from this compound?
- Catalytic additives : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity in biphasic systems.
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity (e.g., 30% yield increase in azide substitutions).
- Workup protocols : Neutralize excess reagents (e.g., aqueous NaHCO₃ washes) to minimize hydrolysis of the amide bond .
Q. How does the electronic nature of substituents on the phenyl ring influence the compound’s reactivity?
Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring decrease electron density at the amide nitrogen, reducing nucleophilic substitution rates. Conversely, electron-donating groups (e.g., -OCH₃) enhance reactivity by stabilizing transition states. Comparative studies with analogues like 2-bromo-N-(4-chlorophenyl)butanamide show ~20% faster substitution rates due to the -Cl group’s inductive effects .
Q. What methodologies are used to study the biological activity of this compound?
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates.
- Molecular docking : Predict binding modes with proteins (e.g., PARP1 or HDACs) using software like AutoDock Vina.
- Cellular toxicity screens : Assess viability in cancer cell lines (e.g., MTT assay) to evaluate therapeutic potential .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
